2-(4-broMophenoxy)-5-nitropyriMidine
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Overview
Description
2-(4-Bromophenoxy)-5-nitropyrimidine is an organic compound that features a bromophenoxy group attached to a nitropyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenoxy)-5-nitropyrimidine typically involves the reaction of 4-bromophenol with 5-nitropyrimidine under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenoxy)-5-nitropyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group, using reagents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Bromophenoxy)-5-nitropyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(4-bromophenoxy)-5-nitropyrimidine involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenoxy)ethanol: Similar in structure but with an ethanol group instead of a nitropyrimidine core.
2-(4-Bromophenoxy)acetohydrazide: Contains an acetohydrazide group, used in coordination chemistry.
2-(4-Bromophenoxy)tetrahydropyran: Features a tetrahydropyran ring, used as a pharmaceutical intermediate.
Uniqueness
2-(4-Bromophenoxy)-5-nitropyrimidine is unique due to the presence of both a bromophenoxy group and a nitropyrimidine core, which confer distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for diverse applications in research and industry .
Properties
CAS No. |
1308490-11-0 |
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Molecular Formula |
C10H6BrN3O3 |
Molecular Weight |
296.08 |
IUPAC Name |
2-(4-bromophenoxy)-5-nitropyrimidine |
InChI |
InChI=1S/C10H6BrN3O3/c11-7-1-3-9(4-2-7)17-10-12-5-8(6-13-10)14(15)16/h1-6H |
InChI Key |
UHMAHOZCAURGMW-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1OC2=NC=C(C=N2)[N+](=O)[O-])Br |
Synonyms |
2-(4-broMophenoxy)-5-nitropyriMidine |
Origin of Product |
United States |
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